molecular formula C19H19ClN4OS B2865768 N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482658-05-9

N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Numéro de catalogue: B2865768
Numéro CAS: 482658-05-9
Poids moléculaire: 386.9
Clé InChI: QFDMBEXRBBKDMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole derivative characterized by a sulfanylacetamide backbone linked to a 3-chloro-4-methylphenyl group and a 4-methyl-5-(3-methylphenyl)-substituted 1,2,4-triazole ring. This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor (Orco) modulation .

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-12-5-4-6-14(9-12)18-22-23-19(24(18)3)26-11-17(25)21-15-8-7-13(2)16(20)10-15/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDMBEXRBBKDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Phenyl/Triazole) Molecular Weight Key Biological Activity Reference
Target Compound 3-Chloro-4-methylphenyl; 4-methyl-5-(3-methylphenyl) 416.91 g/mol Orco modulation (potential)
N-(4-Fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Fluorobenzyl; 4-methyl-5-(3-methylphenyl) 422.47 g/mol Orco modulation (inferred)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) 4-Chlorophenyl; p-tolylaminomethyl 415.89 g/mol Antimicrobial, anti-inflammatory
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethylphenyl; 5-(3-pyridinyl) 382.47 g/mol Orco agonist (EC₅₀ = 3.6 µM)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 4-Isopropylphenyl; 5-(4-pyridinyl) 408.50 g/mol Orco antagonist (IC₅₀ = 1.2 µM)
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide tert-Butyl; 5-(pyrazin-2-yl) 306.39 g/mol Not reported (structural analog)

Key Observations:

  • Substituent Position and Bioactivity : The target compound’s 3-chloro-4-methylphenyl group may enhance hydrophobic interactions in receptor binding compared to the 4-fluorobenzyl group in ’s analog. Chlorine’s electron-withdrawing effect could stabilize charge-transfer interactions, while methyl groups improve lipophilicity .
  • This modification correlates with potent Orco modulation in VUAA-1 and OLC-12 .
  • Activity Trends : Derivatives with electron-withdrawing groups (e.g., chloro, fluorophenyl) show enhanced antimicrobial activity, as seen in compound 7h (MIC = 8 µg/mL against S. aureus) . However, the target compound’s mixed chloro-methyl substitution may balance hydrophobicity and electronic effects for broader applications.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Bioavailability Score (SwissADME)
Target Compound 3.8 1 5 0.55
VUAA-1 3.5 1 6 0.55
OLC-12 4.1 1 6 0.55
7h 4.2 2 5 0.45

Key Observations:

  • Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, comparable to VUAA-1 (3.5) but lower than OLC-12 (4.1). Higher LogP in OLC-12 may enhance CNS penetration but increase metabolic instability .
  • The additional hydrogen bond donor in 7h (amide NH and triazole NH) may reduce membrane diffusion compared to the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.